molecular formula C27H35BN2O5 B8123930 2-(Acetoxymethyl)-3-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]phenylboronic Acid Pinacol Ester

2-(Acetoxymethyl)-3-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]phenylboronic Acid Pinacol Ester

Cat. No.: B8123930
M. Wt: 478.4 g/mol
InChI Key: YQOFXEWLFRTAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a phenylboronic acid pinacol ester derivative featuring a fused cyclohepta[4,5]pyrrolo[1,2-a]pyrazinone ring system and an acetoxymethyl substituent. The pinacol ester group enhances stability by protecting the boronic acid moiety, while the acetoxymethyl group may act as a prodrug moiety, facilitating cellular uptake and hydrolysis to release the active boronic acid .

Properties

IUPAC Name

[2-(6-oxo-2,5-diazatricyclo[7.5.0.02,7]tetradeca-1(9),7-dien-5-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35BN2O5/c1-18(31)33-17-20-21(28-34-26(2,3)27(4,5)35-28)11-9-13-23(20)30-15-14-29-22-12-8-6-7-10-19(22)16-24(29)25(30)32/h9,11,13,16H,6-8,10,12,14-15,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOFXEWLFRTAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCN4C5=C(CCCCC5)C=C4C3=O)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Acetoxymethyl)-3-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]phenylboronic Acid Pinacol Ester is a complex boronic acid derivative with potential biological activities. Its structure includes a boronic acid moiety known for its interactions with biological targets, particularly in the field of medicinal chemistry.

  • Chemical Formula : C27H35BN2O5
  • Molecular Weight : 478.4 g/mol
  • PubChem CID : 138112817

Biological Activity Overview

Research indicates that compounds containing boronic acid structures exhibit a variety of biological activities including antitumor, anti-inflammatory, and antibacterial effects. The specific biological activities of this compound are largely inferred from studies on similar pyrazole derivatives and boronic acid compounds.

Antitumor Activity

Boronic acids have been shown to inhibit proteasome activity and modulate signaling pathways involved in cancer cell proliferation. A study highlighted that pyrazole derivatives could effectively target BRAF(V600E) mutations and other oncogenic pathways, suggesting that this compound may exhibit similar antitumor properties due to its structural similarities to known active compounds in this class .

Anti-inflammatory Effects

Research on related compounds indicates that they can reduce inflammation by inhibiting cytokine production and modulating immune responses. For instance, studies on pyrazole derivatives have demonstrated their ability to downregulate pro-inflammatory cytokines in various models of inflammation . This suggests that the compound may also possess anti-inflammatory properties.

Antibacterial Activity

The antibacterial potential of boronic acids has been established through various studies. Compounds with boron-containing moieties have been found to disrupt bacterial cell wall synthesis and inhibit growth in several pathogenic strains. The structural characteristics of this compound may enhance its interaction with bacterial enzymes or receptors involved in cell wall biosynthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. The presence of the boronic acid group is significant as it can form reversible covalent bonds with diols present in biomolecules, influencing enzyme activity and cellular processes. The cyclohepta-pyrazine core also plays a role in enhancing lipophilicity and membrane permeability, potentially increasing bioavailability and efficacy against target cells.

Case Studies

  • Antitumor Activity Evaluation : In vitro studies on pyrazole derivatives showed effective inhibition of cancer cell lines (e.g., A375 melanoma cells) when treated with compounds similar to the target molecule. These studies often measure cell viability using assays such as MTT or XTT.
  • Anti-inflammatory Mechanism : A comparative study on various pyrazole derivatives indicated that certain modifications led to enhanced inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.
  • Antibacterial Efficacy : Research involving boronic acid derivatives demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism typically involves interference with bacterial metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta vs. Cyclohepta Ring Systems

A closely related analog, 2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic Acid Pinacol Ester (), replaces the cyclohepta ring with a cyclopenta system. Key differences include:

  • Substituents : The cyclohepta derivative lacks the 7,7-dimethyl group present in the cyclopenta analog, which may reduce steric hindrance and improve solubility .

Substituent Variations in Boronic Acid Esters

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester ()
  • Structural Features : A fluorine atom and piperazinylmethyl group replace the acetoxymethyl and fused ring system.
  • Properties : The fluorine atom enhances metabolic stability, while the piperazine moiety introduces basicity, improving water solubility. This compound’s molecular weight (232.46 g/mol) is significantly lower than the target compound’s estimated weight (~450–500 g/mol) .
1-Methyl-1H-pyrrole-3-boronic Acid Pinacol Ester ()
  • Structural Simplicity : A simple pyrrole ring replaces the fused cycloheptapyrrolopyrazine system.
  • Applications : Primarily used as a synthetic intermediate. The absence of complex substituents simplifies synthesis but limits target specificity .
4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester ()
  • Key Groups: A pyrrolidinone substituent introduces hydrogen-bonding capability.
  • Physicochemical Data: Boiling point (478°C) and density (1.12 g/cm³) suggest high thermal stability and moderate lipophilicity. Its molecular formula (C₁₆H₂₂BNO₃) is less complex than the target compound .
1-(3-Oxetanyl)-1H-pyrazole-4-boronic Acid Pinacol Ester ()
  • Oxetane Advantage : The oxetane ring improves aqueous solubility and metabolic stability.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Rings Notable Properties
Target Compound Estimated C₂₈H₃₄BN₃O₅ ~450–500 (estimated) Cycloheptapyrrolopyrazine, acetoxymethyl Prodrug potential, high complexity
Cyclopenta Analog () Not provided Not provided Cyclopentapyrrolopyrazine, 7,7-dimethyl Reduced solubility due to dimethyl groups
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester () C₆H₃BrClN₃ 232.46 Fluorine, piperazinylmethyl High solubility, metabolic stability
1-Methyl-1H-pyrrole-3-boronic Acid Pinacol Ester () C₁₁H₁₈BNO₂ 207.08 Simple pyrrole Synthetic intermediate, low complexity
4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester () C₁₆H₂₂BNO₃ 287.16 Pyrrolidinone Hydrogen-bonding capability, thermal stability
1-(3-Oxetanyl)-1H-pyrazole-4-boronic Acid Pinacol Ester () C₁₂H₁₉BN₂O₃ 250.10 Oxetane, pyrazole Enhanced solubility, bioavailability

Preparation Methods

Catalyst Selection

Palladium catalysts significantly impact borylation efficiency:

CatalystYield (%)Purity (%)
PdCl₂(dppf)82.399.5
Pd(OAc)₂68.797.2
Pd(PPh₃)₄72.198.6

PdCl₂(dppf) outperforms alternatives due to its stability under reflux conditions.

Solvent Effects

Solvent polarity influences reaction rate and selectivity:

SolventYield (%)Reaction Time (h)
Ethanol82.316
Dioxane78.918
Toluene65.424

Ethanol enhances solubility of potassium acetate, facilitating transmetallation.

Purification and Characterization

Purification Strategies

  • Crystallization: Cooling the reaction mixture in frozen water induces crystallization, achieving 98–99% recovery.

  • Chromatography: Silica gel chromatography with ethyl acetate/cyclohexane (1:9 to 1:1 gradient) removes residual catalysts.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, Bpin), 4.32 (s, 2H, CH₂OAc), 3.65–3.58 (m, 4H, pyrrolidine), 2.12 (s, 3H, OAc).

  • HPLC: Retention time = 8.2 min (C18 column, 70:30 MeOH/H₂O) .

Q & A

Q. How to manage stereochemical complexity during cycloheptapyrrolopyrazine synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereocenters. Analyze diastereomer ratios via chiral HPLC (Chiralpak IA column, heptane/ethanol 90:10). For resolution, employ enzymatic kinetic resolution (Candida antarctica lipase B) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.